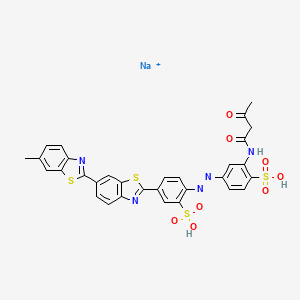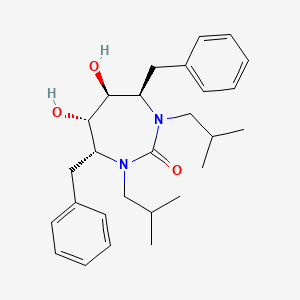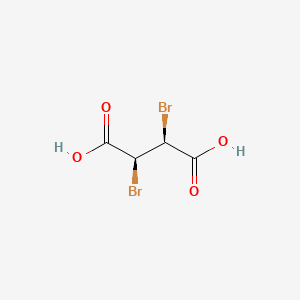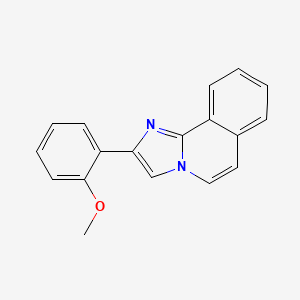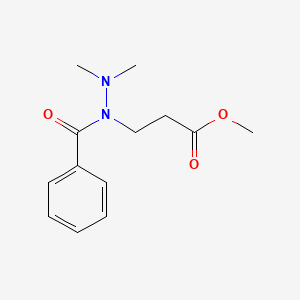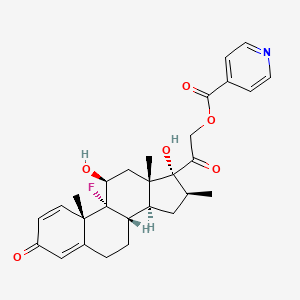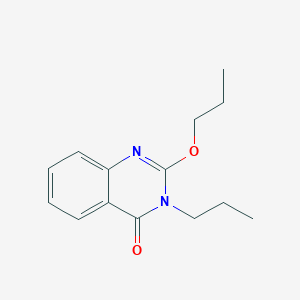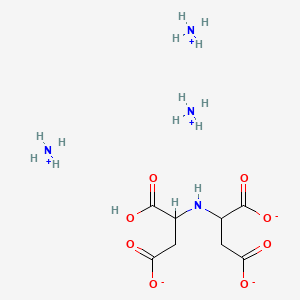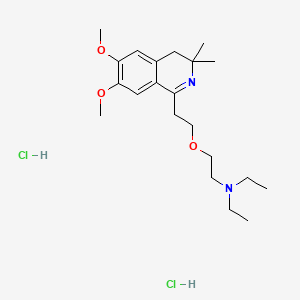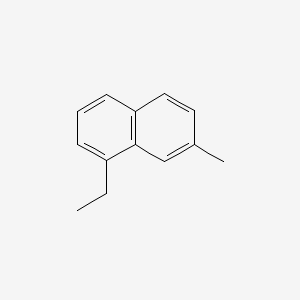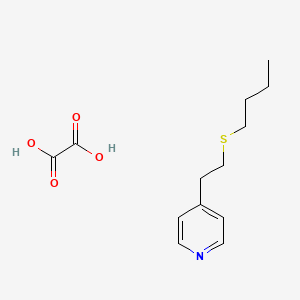
4-(2-butylsulfanylethyl)pyridine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-butylsulfanylethyl)pyridine;oxalic acid is a compound that combines the structural features of pyridine and oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-butylsulfanylethyl)pyridine typically involves the reaction of 4-(2-bromoethyl)pyridine with butylthiol in the presence of a base to form 4-(2-butylsulfanylethyl)pyridine. This intermediate is then reacted with oxalic acid to form the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-(2-butylsulfanylethyl)pyridine;oxalic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-butylsulfanylethyl)pyridine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under certain conditions to form piperidine derivatives.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(2-butylsulfanylethyl)pyridine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-butylsulfanylethyl)pyridine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-butylsulfanylethyl)pyridine
- Pyridine-2-carboxylic acid
- 2-butylsulfanyl-4-methylpyridine
Uniqueness
4-(2-butylsulfanylethyl)pyridine;oxalic acid is unique due to the presence of both the butylsulfanyl group and the oxalic acid moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
134480-50-5 |
|---|---|
Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
4-(2-butylsulfanylethyl)pyridine;oxalic acid |
InChI |
InChI=1S/C11H17NS.C2H2O4/c1-2-3-9-13-10-6-11-4-7-12-8-5-11;3-1(4)2(5)6/h4-5,7-8H,2-3,6,9-10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
JPUBXSMBWWPRPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



